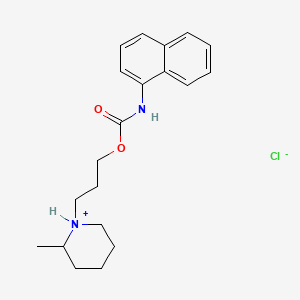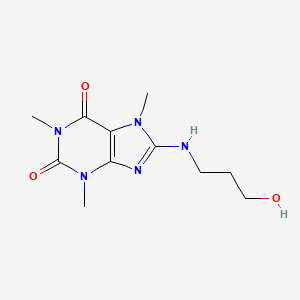
Caffeine, 8-((3-hydroxypropyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeine, 8-((3-hydroxypropyl)amino)-: is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of caffeine, 8-((3-hydroxypropyl)amino)- typically involves the modification of caffeine at the C-8 position. One common method is the cross-coupling reaction of 8-bromocaffeine with 3-amino-1-propanol. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like XantPhos, under microwave activation . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The raw materials, such as 8-bromocaffeine and 3-amino-1-propanol, are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Caffeine, 8-((3-hydroxypropyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxypropylamino group can be substituted with other functional groups to create a variety of derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include various derivatives of caffeine with different functional groups at the C-8 position. These derivatives can exhibit a wide range of biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Caffeine, 8-((3-hydroxypropyl)amino)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other caffeine derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is investigated for its potential use in various industrial applications, such as in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of caffeine, 8-((3-hydroxypropyl)amino)- involves its interaction with various molecular targets. Like caffeine, it can act as an antagonist to adenosine receptors, which are involved in regulating various physiological processes . The hydroxypropylamino group may enhance its binding affinity to these receptors or alter its interaction with other molecular targets, leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
Caffeine: The parent compound, known for its stimulant effects.
8-bromocaffeine: A precursor used in the synthesis of various caffeine derivatives.
8-alkoxy-substituted caffeine derivatives: Known for their antibacterial properties.
Uniqueness: Caffeine, 8-((3-hydroxypropyl)amino)- is unique due to the presence of the hydroxypropylamino group at the C-8 position
Eigenschaften
CAS-Nummer |
95073-80-6 |
|---|---|
Molekularformel |
C11H17N5O3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
8-(3-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-14-7-8(13-10(14)12-5-4-6-17)15(2)11(19)16(3)9(7)18/h17H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
WYIRAEXIRSTMPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
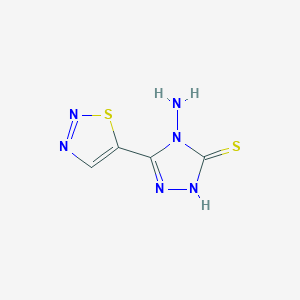
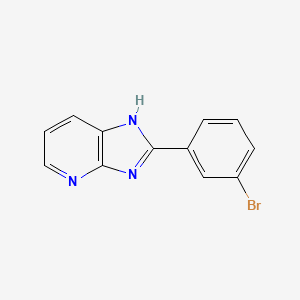
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
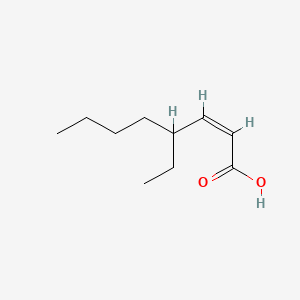
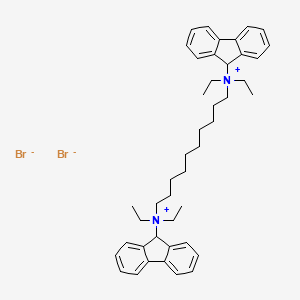
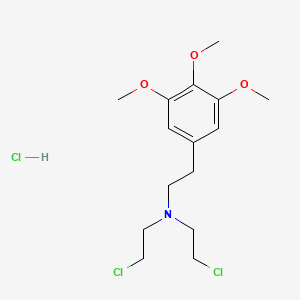
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
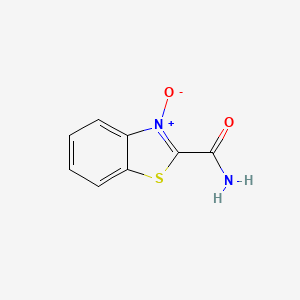

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
